Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate

Description

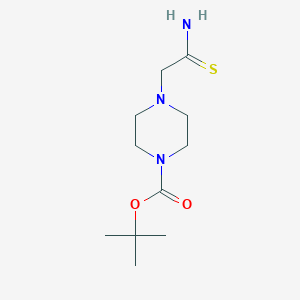

Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carbamothioylmethyl substituent at the 4-position. This compound is often utilized as an intermediate in medicinal chemistry, particularly for introducing sulfur-containing pharmacophores into drug candidates .

Properties

IUPAC Name |

tert-butyl 4-(2-amino-2-sulfanylideneethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)14-6-4-13(5-7-14)8-9(12)17/h4-8H2,1-3H3,(H2,12,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMRLAGHAAUVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801163681 | |

| Record name | 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294622-55-2 | |

| Record name | 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294622-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable carbamothioylmethylating agent. One common method involves the use of thiourea as the carbamothioylmethylating agent under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Pharmaceutical Intermediate

TBCP serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer treatment. For instance, it is utilized in the synthesis of Ribociclib , a selective cyclin-dependent kinase (CDK) inhibitor used for treating hormone receptor-positive breast cancer. Ribociclib works by inhibiting CDK4 and CDK6, which are essential for cell cycle progression, thus preventing the proliferation of cancer cells .

Table 1: Comparison of Cancer Drugs Synthesized Using TBCP

| Drug Name | Mechanism of Action | Target Indications |

|---|---|---|

| Ribociclib | CDK4/6 inhibitor | ER-positive breast cancer |

| Palbociclib | CDK4/6 inhibitor | ER-positive breast cancer |

| Other Compounds | Various mechanisms | Under investigation |

Synthesis Methodology

The preparation of TBCP can be achieved through various synthetic routes, with photocatalysis emerging as a notable method due to its efficiency and environmental benefits. A recent method involves using an acridine salt as a photocatalyst to facilitate the reaction between 2-aminopyridine and piperazine-1-tert-butyl formate under light irradiation. This method not only enhances yield but also reduces the generation of byproducts, making it a safer and more sustainable option .

Preliminary studies indicate that TBCP may exhibit biological activities beyond its role as a pharmaceutical intermediate. Some derivatives have shown antibacterial properties against Gram-positive bacteria, including resistant strains like Staphylococcus aureus . This opens avenues for further research into its potential use as an antimicrobial agent.

Future Research Directions

Ongoing research is focused on expanding the applications of TBCP in drug development. Potential areas include:

- Development of New Anticancer Agents : Exploring modifications of TBCP to enhance potency and selectivity against various cancer types.

- Investigating Antimicrobial Properties : Further studies on its derivatives could lead to new treatments for bacterial infections.

- Optimization of Synthesis Methods : Continued improvement in synthetic pathways to increase efficiency and reduce environmental impact.

Mechanism of Action

The mechanism of action of tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Piperazine derivatives with Boc protection are widely employed in drug discovery due to their synthetic versatility. Below is a comparison of key structural analogs:

Key Observations :

- The carbamothioylmethyl group in the target compound introduces a sulfur atom, which may enhance metal-binding affinity or alter solubility compared to oxygen-based analogs (e.g., carbonyl in Compound 33).

- Electron-withdrawing groups (e.g., fluorine in Compound 1a, nitro in Compound 33) improve metabolic stability but may reduce bioavailability .

- Heterocyclic substituents (e.g., thiadiazole in C11, triazole in Compound 1a) are common in bioactive molecules due to their ability to engage in π-π stacking or hydrogen bonding .

Key Observations :

- Boc deprotection : The tert-butyl group in all analogs is susceptible to acidic conditions (e.g., HCl in dioxane), requiring careful handling during synthesis .

- Stability: Compounds with electron-deficient aromatic systems (e.g., fluorine in CF-OE) exhibit superior stability compared to those with labile groups like oxazolidinone (Compound 1a) .

Pharmacological and Physicochemical Properties

Key Observations :

- The carbamothioyl group may confer unique binding interactions, such as chelation of metal ions in enzyme active sites, which are absent in oxygen-based analogs.

- Fluorine and heterocycles (e.g., thiadiazole) are frequently used to optimize pharmacokinetic profiles, suggesting that the target compound’s lack of these groups may limit its direct therapeutic application without further modification .

Biological Activity

Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate (TBPCMPC) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and corrosion inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 270.35 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from the chemical formula.

Antimicrobial Activity

TBPCMPC has shown promising antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight TBPCMPC's potential as a candidate for developing new antimicrobial agents, particularly in treating resistant strains of bacteria.

Anticancer Activity

Research has also explored the anticancer effects of TBPCMPC. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanisms include:

- Inhibition of cell proliferation : TBPCMPC reduces cell viability in a dose-dependent manner.

- Induction of apoptosis : Flow cytometry analysis shows an increase in annexin V-positive cells, indicating early apoptosis.

Case Study : A study published in 2023 reported that TBPCMPC exhibited an IC50 value of 15 µM against MCF-7 cells, suggesting its effectiveness as a potential anticancer agent .

Corrosion Inhibition

Beyond its biological activities, TBPCMPC has been evaluated for its corrosion inhibition properties. It has been tested as an inhibitor for carbon steel in acidic environments (1M HCl). The compound demonstrated high efficiency, with an inhibition rate exceeding 90% at optimal concentrations.

| Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 5 | 75 |

| 10 | 85 |

| 25 | 91.5 |

The electrochemical studies indicated that TBPCMPC acts through mixed inhibition mechanisms, effectively blocking both anodic and cathodic reactions on the metal surface .

The biological activity of TBPCMPC is attributed to its structural features, particularly the piperazine ring and carbamothioylmethyl group. These functional groups are believed to interact with biological targets, including enzymes and receptors involved in microbial growth and cancer cell proliferation.

Safety and Toxicology

While TBPCMPC shows significant promise in various applications, safety assessments are crucial. Preliminary toxicity studies suggest low acute toxicity; however, further investigations are needed to evaluate chronic exposure effects and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.